An In-Depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine
An In-Depth Technical Guide to 2-(1,3-Dimethylbutyl)benzenamine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-(1,3-Dimethylbutyl)benzenamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
2-(1,3-Dimethylbutyl)benzenamine, also known by its synonyms 2-(1,3-Dimethylbutyl)aniline and 2-(4-methylpentan-2-yl)aniline, is an organic compound with the molecular formula C12H19N.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | 2-(4-methylpentan-2-yl)aniline | [1] |
| Synonyms | 2-(1,3-Dimethylbutyl)aniline, 2-(1,3-Dimethylbutyl)benzenamine | [1] |
| CAS Number | 203448-76-4 | [1] |
| Molecular Formula | C12H19N | [1] |
| Molecular Weight | 177.28 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis of 2-(1,3-Dimethylbutyl)benzenamine
A plausible and common method for the synthesis of 2-(1,3-Dimethylbutyl)benzenamine is through the reductive amination of aniline with 4-methylpentan-2-one. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination
This protocol is a general procedure adapted from established methods for the reductive amination of ketones with anilines.[2][3][4]
Materials:
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Aniline
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4-Methylpentan-2-one
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Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation with H2/Pd-C)[3]
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Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)
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Acetic acid (optional, as a catalyst for imine formation)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware for organic synthesis
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Chromatography supplies for purification
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add aniline (1.0 equivalent) and 4-methylpentan-2-one (1.0-1.2 equivalents) in an anhydrous solvent (e.g., DCM).
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Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 equivalents) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.
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Reduction:
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Using Sodium Triacetoxyborohydride (STAB): Slowly add STAB (1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours to overnight.
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Using Catalytic Hydrogenation: Alternatively, the imine can be reduced by transferring the reaction mixture to a hydrogenation vessel with a catalytic amount of Palladium on carbon (Pd/C) and subjecting it to a hydrogen atmosphere (typically 1-4 atm) until the reaction is complete.
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-
Work-up:
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Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
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Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(1,3-Dimethylbutyl)benzenamine.
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Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(1,3-Dimethylbutyl)benzenamine via reductive amination.
Caption: Synthetic workflow for 2-(1,3-Dimethylbutyl)benzenamine.
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (in the range of 6.5-7.5 ppm), an N-H proton (broad singlet), and aliphatic protons of the dimethylbutyl group (in the range of 0.8-3.0 ppm). |
| ¹³C NMR | Signals for aromatic carbons (in the range of 110-150 ppm) and aliphatic carbons of the dimethylbutyl group. |
| IR Spectroscopy | Characteristic N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the benzene ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.28 m/z). |
Biological Activity and Signaling Pathways
There is currently a significant lack of information regarding the biological activity and associated signaling pathways of 2-(1,3-Dimethylbutyl)benzenamine in the scientific literature. It is crucial to distinguish this compound from 1,3-dimethylbutylamine (DMBA), a stimulant that has been found in some dietary supplements. 2-(1,3-Dimethylbutyl)benzenamine is a structurally distinct aromatic amine, and its pharmacological and toxicological profiles are unknown. Any research into the biological effects of this compound would require de novo investigation.
Safety and Handling
Detailed safety and handling information for 2-(1,3-Dimethylbutyl)benzenamine is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a chemical supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.



